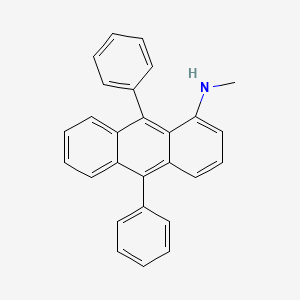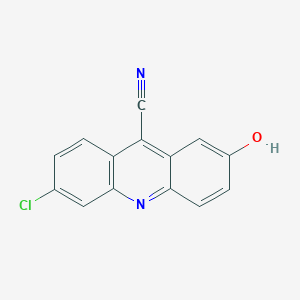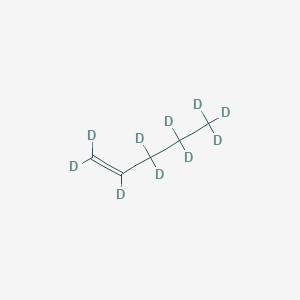
1-Pentene-D10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentene-D10 is a deuterated form of 1-Pentene, an unsaturated hydrocarbon belonging to the alkene group. The chemical formula for this compound is C5D10, where all hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as increased mass and altered vibrational frequencies compared to its non-deuterated counterpart.
Preparation Methods
1-Pentene-D10 can be synthesized through several methods:
Deuterium Exchange Reactions: This involves the exchange of hydrogen atoms in 1-Pentene with deuterium atoms using deuterium gas (D2) in the presence of a catalyst.
Deuterated Reagents: Another method involves the use of deuterated reagents in the synthesis of 1-Pentene. For example, deuterated ethylene (C2D4) can be used in a catalytic reaction to produce this compound.
Industrial Production: Industrially, this compound can be produced as a byproduct of the deuteration of petroleum fractions. The process involves the catalytic cracking of deuterated hydrocarbons, followed by separation and purification.
Chemical Reactions Analysis
1-Pentene-D10, like other alkenes, undergoes various chemical reactions:
Addition Reactions: Due to the presence of a carbon-carbon double bond, this compound readily undergoes addition reactions. Common reagents include hydrogen (H2), halogens (Cl2, Br2), and hydrogen halides (HCl, HBr). For example, the addition of hydrogen results in the formation of deuterated pentane (C5D12).
Oxidation Reactions: this compound can be oxidized to form various products. For instance, oxidation with potassium permanganate (KMnO4) can yield deuterated pentanediol (C5D10O2).
Polymerization: this compound can undergo polymerization reactions to form deuterated polymers. This is typically achieved using catalysts such as Ziegler-Natta catalysts.
Scientific Research Applications
1-Pentene-D10 has several applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies due to its distinct isotopic signature.
Biology: In biological studies, this compound can be used to investigate metabolic pathways and enzyme activities.
Medicine: It is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: this compound is used in the production of deuterated polymers and materials, which have applications in various fields including electronics and materials science.
Mechanism of Action
The mechanism of action of 1-Pentene-D10 is similar to that of 1-Pentene, but with some differences due to the presence of deuterium. The increased mass of deuterium compared to hydrogen results in altered vibrational frequencies, which can affect reaction rates and mechanisms. For example, the C-D bond is stronger and less reactive than the C-H bond, leading to differences in reaction kinetics and product distribution.
Comparison with Similar Compounds
1-Pentene-D10 can be compared with other deuterated alkenes and non-deuterated alkenes:
1-Pentene: The non-deuterated form, 1-Pentene (C5H10), has similar chemical properties but different physical properties due to the presence of hydrogen instead of deuterium.
2-Pentene-D10: Another deuterated alkene, 2-Pentene-D10, has the double bond between the second and third carbon atoms, leading to different reactivity and applications.
Deuterated Ethylene (C2D4): This compound is smaller and has different reactivity compared to this compound, but is also used in similar applications such as tracer studies and polymerization reactions.
Properties
Molecular Formula |
C5H10 |
|---|---|
Molecular Weight |
80.19 g/mol |
IUPAC Name |
1,1,2,3,3,4,4,5,5,5-decadeuteriopent-1-ene |
InChI |
InChI=1S/C5H10/c1-3-5-4-2/h3H,1,4-5H2,2H3/i1D2,2D3,3D,4D2,5D2 |
InChI Key |
YWAKXRMUMFPDSH-DHJHFBPNSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


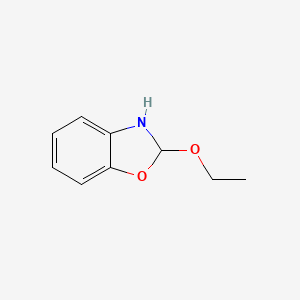
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)-](/img/structure/B13805567.png)
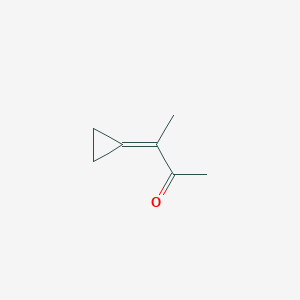

![Thymine,[methyl-3H]](/img/structure/B13805599.png)
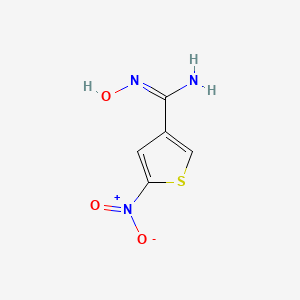
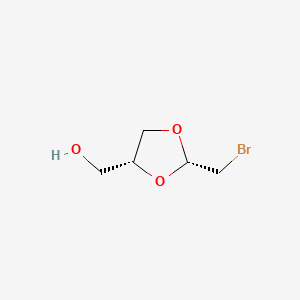
![1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]-](/img/structure/B13805630.png)
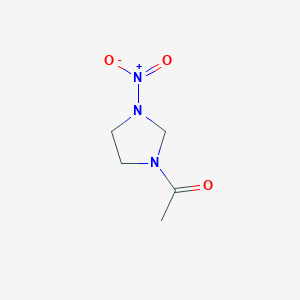
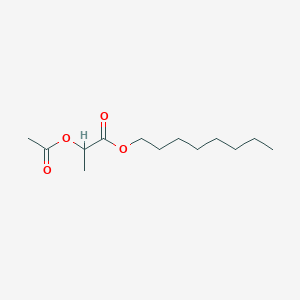

![(6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13805656.png)
